molecular formula C20H27BrN2O5 B11462811 Propyl {1-[(5-bromo-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Propyl {1-[(5-bromo-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B11462811
M. Wt: 455.3 g/mol
InChI Key: GNWFCKHTHLZIPN-UHFFFAOYSA-N
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Description

Propyl {1-[(5-bromo-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a brominated butoxyphenyl group and a propyl acetate moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl {1-[(5-bromo-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate typically involves multiple steps, starting with the preparation of the 5-bromo-2-butoxyphenyl precursor. This can be achieved through electrophilic aromatic substitution reactions, where bromine is introduced to the phenyl ring. The subsequent steps involve the formation of the piperazine ring and the attachment of the propyl acetate group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Propyl {1-[(5-bromo-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Propyl {1-[(5-bromo-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets. The brominated phenyl group and the piperazine ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Propyl {1-[(5-chloro-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate
  • Propyl {1-[(5-methoxy-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate
  • Propyl {1-[(5-fluoro-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Uniqueness

Propyl {1-[(5-bromo-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substitutions, such as chlorine or fluorine.

Properties

Molecular Formula

C20H27BrN2O5

Molecular Weight

455.3 g/mol

IUPAC Name

propyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C20H27BrN2O5/c1-3-5-11-27-17-7-6-14(21)12-15(17)20(26)23-9-8-22-19(25)16(23)13-18(24)28-10-4-2/h6-7,12,16H,3-5,8-11,13H2,1-2H3,(H,22,25)

InChI Key

GNWFCKHTHLZIPN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C(=O)N2CCNC(=O)C2CC(=O)OCCC

Origin of Product

United States

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